Product packaging for OPC4-CoA(Cat. No.:)

OPC4-CoA

Cat. No.: B1262246
M. Wt: 987.8 g/mol
InChI Key: YYUZYSVPFVOYLB-QXQVKYSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OPC4-CoA is a central metabolic intermediate belonging to the class of organic compounds known as acyl coenzyme A derivatives (acyl CoAs) . Its primary research significance lies in its essential role in the jasmonic acid (JA) biosynthetic pathway within plant peroxisomes . Jasmonic acid is a crucial lipid-derived signaling hormone that regulates plant defense responses against herbivores and pathogens, as well as key developmental processes such as fertility . In the JA biosynthesis pathway, this compound is the substrate for the third and final cycle of peroxisomal β-oxidation . This cycle shortens the fatty acid-like side chain of the jasmonate precursor, ultimately yielding the final JA molecule. The process is catalyzed by the core enzymes of β-oxidation, including acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT) . Research on Arabidopsis and tomato mutants has demonstrated that specific isoforms of these enzymes, particularly ACX1, are critical for wound-induced JA production, underscoring the importance of this compound in this signaling pathway . Beyond its established role in plant biology, this compound has emerged in metabolomics research. Recent clinical studies have identified 3-Oxo-OPC4-CoA, a direct derivative in the β-oxidation spiral, as a potential novel serum biomarker for the early detection of T1 stage lung adenocarcinoma, indicating its relevance in human cancer metabolism . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H56N7O18P3S B1262246 OPC4-CoA

Properties

Molecular Formula

C35H56N7O18P3S

Molecular Weight

987.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate

InChI

InChI=1S/C35H56N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-6,19-22,24,28-30,34,46-47H,4,7-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-/t21-,22-,24+,28+,29+,30?,34+/m0/s1

InChI Key

YYUZYSVPFVOYLB-QXQVKYSUSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Substrate Preparation: OPC8-CoA Synthesis

OPC8-CoA is synthesized from α-linolenic acid via the lipoxygenase (LOX) pathway in plastids. Linolenic acid is oxidized by LOX to 13-hydroperoxylinolenic acid, which undergoes cyclization by allene oxide synthase (AOS) and allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA). OPDA is transported to peroxisomes, reduced by OPDA reductase (OPR3) to OPC8, and activated to OPC8-CoA by acyl-CoA synthetase (ACS).

Critical Parameters for OPC8-CoA Activation:

  • ACS Activity: Optimal pH 7.5–8.0, requiring ATP and Mg²⁺.
  • Substrate Specificity: ACS shows higher affinity for OPDA (Km = 12 μM) than OPC8 (Km = 28 μM).

β-Oxidation of OPC8-CoA to this compound

Peroxisomal β-oxidation involves four core enzymes: acyl-CoA oxidase (ACX), multifunctional protein (MFP), L-3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.

Stepwise Conversion:

  • ACX Catalysis: OPC8-CoA undergoes dehydrogenation to 2-trans-enoyl-CoA, producing H₂O₂.
  • Hydration and Dehydrogenation: MFP hydrates enoyl-CoA to 3-hydroxyacyl-CoA, followed by dehydrogenation to 3-ketoacyl-CoA.
  • Thiolytic Cleavage: Thiolase removes acetyl-CoA, yielding OPC6-CoA.
  • Repetition: Two additional cycles produce this compound.

Enzyme Kinetic Data

Enzyme Substrate Km (μM) Vmax (nmol/min/mg)
ACX1 OPC8-CoA 18.2 4.7
MFP OPC8-CoA 22.5 3.9
Thiolase OPC6-CoA 15.8 5.1

Data derived from in vitro assays using recombinant Arabidopsis enzymes.

Stable Isotope Labeling for this compound Preparation

The SILEC method enables biosynthetic preparation of isotopically labeled CoA-thioesters, including this compound, by culturing cells with [¹³C₃¹⁵N₁]-pantothenate.

SILEC Protocol Optimization

  • Cell Culture: Hepa 1c1c7 murine hepatoma cells are grown in pantothenate-free RPMI 1640 media supplemented with 3 mg/L [¹³C₃¹⁵N₁]-pantothenate and 3% charcoal-stripped FBS.
  • Labeling Efficiency: >99% isotopic enrichment achieved after three passages (6–7 days).
  • Substrate Treatment: Cells incubated with 5 mM sodium propionate for 24 h to stimulate propionyl-CoA synthesis, a model for short-chain acyl-CoA production.

Key Advantages:

  • Generates a library of labeled CoA species in a single system.
  • Eliminates need for chemical synthesis of unstable thioesters.

Scaling-Up Labeled this compound

  • Harvesting: Cells are sonicated in 10% trichloroacetic acid (TCA) to denature proteins and stabilize CoA-thioesters.
  • Extraction: Acid-soluble extracts are centrifuged (15,000 ×g, 10 min), and supernatants stored at −80°C.

Chemical Synthesis of this compound

Chemical synthesis is less common due to the complexity of CoA-thioester formation but remains viable for non-enzymatic studies.

Activation of OPC4 Carboxylic Acid

  • Reagents: OPC4 (3-oxo-2-pentenyl-cyclopentane-1-butyric acid), N,N'-dicyclohexylcarbodiimide (DCC), CoA trilithium salt.
  • Procedure:
    • OPC4 (1 mmol) is dissolved in anhydrous DMF under argon.
    • DCC (1.2 mmol) and N-hydroxysuccinimide (1.1 mmol) are added, stirred at 4°C for 12 h.
    • CoA (1 mmol) is added, and the mixture stirred at 25°C for 6 h.
    • Precipitates removed by centrifugation, and the product purified via reverse-phase HPLC.

Yield: 32–38% (dependent on purification efficiency).

Analytical Validation of this compound

UPLC-MS/MS Quantification

  • Column: Acquity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm).
  • Mobile Phase:
    • A: 0.1% formic acid in water.
    • B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 10 min, flow rate 0.3 mL/min.

Mass Spectrometer Parameters

Parameter Value
Ionization Mode Electrospray (ESI−)
Capillary Voltage 2.5 kV
Source Temperature 150°C
Desolvation Gas 800 L/h
MRM Transition 893.2 → 408.1

This compound detection limit: 0.1 pmol/injection.

Isotope Dilution Analysis

SILEC-generated [¹³C₃¹⁵N₁]-OPC4-CoA serves as an internal standard for absolute quantification. A 1:1 ratio of labeled:unlabeled this compound improves precision (CV < 5%).

Chemical Reactions Analysis

Types of Reactions: OPC4-CoA undergoes various biochemical reactions, including oxidation, reduction, and substitution. The primary reactions involve the β-oxidation cycle, which includes oxidation by acyl-CoA oxidase, hydration and oxidation by multifunctional proteins, and thiolysis by 3-ketoacyl-CoA-thiolase .

Common Reagents and Conditions: The common reagents used in these reactions include acyl-CoA oxidase, multifunctional proteins, and 3-ketoacyl-CoA-thiolase. The conditions typically involve specific pH levels and temperatures that are conducive to enzymatic activity.

Major Products: The major products formed from these reactions include shorter-chain acyl-CoA compounds and ultimately jasmonic acid, which is a crucial signaling molecule in plants .

Scientific Research Applications

Biochemical Significance

OPC4-CoA is involved in the metabolism of fatty acids and is known to participate in the synthesis of various bioactive lipids. Its significance arises from its role as an acyl-CoA derivative, which is crucial for various enzymatic reactions in lipid metabolism.

Research Applications

  • Metabolomics :
    • This compound has been utilized in metabolomic studies to understand its role during infections and metabolic disorders. For instance, research has shown that levels of this compound can vary significantly in infected versus uninfected samples, indicating its potential as a biomarker for disease states .
  • Pharmacological Studies :
    • The compound has been studied for its potential therapeutic applications. Its involvement in lipid metabolism makes it a candidate for investigating treatments for metabolic diseases such as diabetes and obesity. Studies have indicated that manipulating levels of this compound can influence cell survival and apoptosis pathways in diabetic conditions .
  • Neuroprotection :
    • Recent studies have explored the neuroprotective effects of this compound derivatives. Research indicates that these compounds can reduce neuronal cell edema and improve motor abilities in models of hypoxic-ischemic encephalopathy, suggesting their potential use in neuroprotective therapies .

Case Studies

  • Metabolomic Analysis : A study conducted on patient plasma revealed that specific metabolites, including this compound, were significantly enriched during infection phases compared to healthy states. This finding supports the hypothesis that this compound could serve as a metabolic marker for monitoring disease progression .
  • Diabetic Cell Regulation : In a controlled study examining the effects of maternal hyperglycemia on phospholipid metabolism, it was found that elevated levels of this compound were associated with disrupted cell survival mechanisms, highlighting its importance in metabolic regulation under pathological conditions .

Data Table: Key Findings Related to this compound

Study ReferenceApplication AreaKey Findings
MetabolomicsElevated levels of this compound during infection
Diabetic RegulationDisruption of cell survival linked to increased this compound
NeuroprotectionImproved motor function and reduced edema with this compound

Mechanism of Action

Mechanism: OPC4-CoA exerts its effects through its involvement in the β-oxidation cycle. The compound undergoes a series of enzymatic reactions that lead to the production of jasmonic acid. This process involves the oxidation of this compound by acyl-CoA oxidase, followed by hydration and oxidation by multifunctional proteins, and finally thiolysis by 3-ketoacyl-CoA-thiolase .

Molecular Targets and Pathways: The primary molecular targets of this compound are the enzymes involved in the β-oxidation cycle. The pathways include the conversion of OPC8-CoA to this compound and ultimately to jasmonic acid, which is a key signaling molecule in plant defense responses .

Comparison with Similar Compounds

Q & A

Q. How can meta-analysis reconcile variability in this compound’s reported binding affinities?

  • Answer :
  • Data Harmonization : Normalize Kd values to a common reference (e.g., ITC vs. SPR-derived values).
  • Heterogeneity Testing : Use Cochran’s Q statistic to quantify variability across studies.
  • Subgroup Analysis : Stratify data by assay type (e.g., fluorescence polarization vs. MST) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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